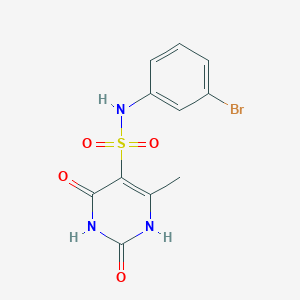![molecular formula C25H25N3O3S B11315135 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11315135.png)
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)-N-(4-メチルフェニル)アセトアミドは、ベンゾイミダゾール、フェノキシ、アセトアミド基の要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
2-(2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)-N-(4-メチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います。プロセスは、ベンゾイミダゾールコアの調製から始まり、続いてフェノキシ基とスルファニル基の導入が行われます。最後のステップはアセトアミドの形成です。 温度、溶媒、触媒などの特定の反応条件はこの化合物の合成を成功させるために重要です .
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために合成経路の最適化を含む可能性があります。 これには、連続フロー反応器の使用、高度な精製技術、および工業規格を満たすための厳格な品質管理措置が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the reaction of 2-(2-methoxyphenoxy)ethylamine with a benzodiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
化学反応の分析
反応の種類
2-(2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)-N-(4-メチルフェニル)アセトアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去するか、水素原子を導入できます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。 温度、pH、溶媒選択などの反応条件は、目的の生成物を得るために重要です .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はチオールまたはアミンを生成する可能性があります .
科学研究への応用
2-(2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)-N-(4-メチルフェニル)アセトアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果が調査されています。
科学的研究の応用
2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
2-(2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)-N-(4-メチルフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 関連する経路には、シグナル伝達、遺伝子発現、代謝調節が含まれる可能性があります .
類似化合物の比較
類似化合物
- 2-(2-{[2-(4-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)アセトアミド
- (2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)酢酸
- 1-(2-メトキシフェニル)-2-(2-メトキシフェノキシ)エチルベンゾイミダゾール
独自性
2-(2-{[2-(2-メトキシフェノキシ)エチル]スルファニル}-1H-ベンゾイミダゾール-1-イル)-N-(4-メチルフェニル)アセトアミドを類似化合物と区別するのは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせです。 この独自性は、研究と潜在的な治療応用のための貴重な化合物にします .
類似化合物との比較
Similar Compounds
2-(2-METHOXYPHENOXY)ETHYLAMINE: Shares a similar structural motif and is used in similar applications.
2-(2-METHOXYPHENOXY)ACETAMIDE: Another related compound with comparable chemical properties.
Uniqueness
What sets 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C25H25N3O3S |
|---|---|
分子量 |
447.6 g/mol |
IUPAC名 |
2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O3S/c1-18-11-13-19(14-12-18)26-24(29)17-28-21-8-4-3-7-20(21)27-25(28)32-16-15-31-23-10-6-5-9-22(23)30-2/h3-14H,15-17H2,1-2H3,(H,26,29) |
InChIキー |
DZLSQABXKRNAFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11315060.png)
![3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11315061.png)
![N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315062.png)
![2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11315065.png)
![2-(2-fluorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11315071.png)
![6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315073.png)
![2-[(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)methyl]benzonitrile](/img/structure/B11315086.png)
![4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11315092.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11315094.png)

![N-benzyl-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315104.png)
![4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11315105.png)
![[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B11315119.png)
![2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11315124.png)
